molecular formula C11H8ClNO2 B1315639 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone CAS No. 99973-51-0

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Cat. No. B1315639
CAS RN: 99973-51-0
M. Wt: 221.64 g/mol
InChI Key: DJMNIRANZDQCCJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(8-hydroxy-5-quinolinyl)ethanone is a chemical compound with the empirical formula C11H8ClNO2 and a molecular weight of 221.64 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be represented by the SMILES string OC1=CC=C (C (CCl)=O)C2=C1N=CC=C2 . This indicates that the compound contains a chloroethyl group attached to a quinolinyl group.


Physical And Chemical Properties Analysis

This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available literature.

Scientific Research Applications

Antifungal and Antibacterial Activities

Novel metal complexes derived from 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone and related compounds have shown promising results in antifungal activity. These complexes were synthesized and characterized, revealing enhanced antifungal properties compared to the ligand alone, indicating potential applications in combating fungal infections (Raj & Patel, 2015). Additionally, antimicrobial activities were observed in succinimido derivatives of hydroxyquinoline, showcasing significant inhibition of bacterial and fungal growth, which underscores the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).

Anticancer Properties

Synthesis and evaluation of chloroquinoline derivatives, including compounds related to this compound, have demonstrated notable antioxidant activity. These activities are promising for anticancer applications, as the compounds were shown to reduce high glucose levels in the body, a beneficial attribute in cancer treatment scenarios (Murugavel et al., 2017). Another study focused on the synthesis, characterization, and biological evaluation of pyranotacrines derived from chloroquinolines showed potent anticholinesterase and neuroprotective effects, hinting at their potential in Alzheimer's disease treatment and their application in cancer therapy (García-Font et al., 2016).

Alzheimer's Disease Research

8-Hydroxyquinolines and their derivatives, including those similar to this compound, have been investigated for their metal chelation properties, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research into clioquinol, a related compound, has shown it can disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and potentially reverse Alzheimer's disease phenotype in animal models, underscoring the therapeutic potential of 8-hydroxyquinoline derivatives in neurodegenerative disease research (Kenche et al., 2013).

Corrosion Inhibition

Compounds derived from 8-hydroxyquinoline, including this compound, have been explored for their corrosion inhibition properties. These studies have revealed that such compounds can act as effective inhibitors against the corrosion of carbon steel in acidic environments, suggesting applications in the preservation of metal-based infrastructures (Faydy et al., 2020).

Safety and Hazards

The safety data sheet for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone indicates that it is classified as a dangerous substance . It is recommended to handle the compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMNIRANZDQCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540498
Record name 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99973-51-0
Record name 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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